N-(3-aminopropyl)-4-fluoro-N-methylaniline

Description

Nomenclature and Structural Identification

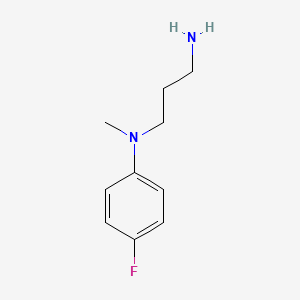

N-(3-aminopropyl)-4-fluoro-N-methylaniline possesses a well-defined nomenclature system across various chemical databases and classification schemes. The International Union of Pure and Applied Chemistry systematic name for this compound is N'-(4-fluorophenyl)-N'-methylpropane-1,3-diamine. The compound is registered under Chemical Abstracts Service number 933737-13-4 and maintains the molecular descriptor number MFCD10031319 in the Molecular Design Limited database.

The molecular formula C10H15FN2 corresponds to a molecular weight of 182.24 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN(CCCN)C1=CC=C(F)C=C1, which clearly delineates the connectivity pattern between the fluorinated aromatic ring and the aminopropyl substituent. The International Chemical Identifier string InChI=1S/C10H15FN2/c1-13(8-2-7-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8,12H2,1H3 provides a comprehensive structural description, while the corresponding International Chemical Identifier Key VHTNCIQSNYWDHM-UHFFFAOYSA-N serves as a unique molecular fingerprint.

The compound exhibits specific structural characteristics that distinguish it within the fluoroaniline family. The fluorine atom occupies the para position relative to the nitrogen-containing substituent on the benzene ring, creating a symmetrical electronic distribution. The aminopropyl chain extends from the aromatic nitrogen through a three-carbon linker, terminating in a primary amine functionality. Additionally, a methyl group is directly attached to the aromatic nitrogen, contributing to the overall molecular architecture and influencing the compound's chemical behavior.

Historical Context in Fluoroaniline Chemistry

The development of fluoroaniline chemistry has its roots in the broader exploration of organofluorine compounds, which gained significant momentum throughout the twentieth century. 4-Fluoroaniline, the parent compound from which this compound derives its aromatic core, represents one of the fundamental building blocks in fluorinated aromatic chemistry. The synthesis and characterization of 4-fluoroaniline can be traced to early efforts in preparing fluorinated aromatic amines through various methodologies, including the hydrogenation of 4-nitrofluorobenzene.

The historical significance of fluoroaniline derivatives extends beyond their synthetic accessibility to encompass their unique electronic properties imparted by fluorine substitution. The electronegativity of fluorine creates distinctive electronic effects on the aromatic system, influencing both the nucleophilicity of the amino group and the overall reactivity profile of the molecule. These electronic modifications have made fluoroaniline derivatives particularly valuable in medicinal chemistry applications, where precise electronic tuning can significantly impact biological activity and selectivity.

The evolution of synthetic methodologies for preparing complex fluoroaniline derivatives like this compound reflects advances in organic synthesis techniques. Early synthetic approaches focused primarily on direct fluorination or functional group transformations of existing aromatic systems. Contemporary synthetic strategies have expanded to include more sophisticated approaches, such as nucleophilic substitution reactions and metal-catalyzed coupling processes, enabling the preparation of structurally diverse fluoroaniline derivatives with enhanced efficiency and selectivity.

Research investigations into the electronic and structural characteristics of fluoroaniline derivatives have employed advanced computational and spectroscopic techniques. Studies utilizing density functional theory calculations and experimental spectroscopic methods have provided detailed insights into the molecular orbital characteristics, chemical reactivity descriptors, and nonlinear optical properties of these compounds. Such research has contributed to a deeper understanding of how fluorine substitution influences the fundamental properties of aniline derivatives, informing the design of new molecules with tailored characteristics.

Classification within Substituted Anilines

This compound belongs to the broad category of substituted anilines, which represent a fundamental class of organic compounds characterized by the presence of amino functionality attached to a benzene ring with additional substituents. Within this classification system, the compound specifically falls under the subcategory of halogenated amines, owing to the presence of the fluorine atom on the aromatic ring. This dual classification reflects both the aromatic amine character and the halogenated nature of the molecule.

The structural features of this compound place it within several overlapping chemical classifications. As a tertiary amine derivative, the compound exhibits characteristics distinct from primary and secondary aniline derivatives, particularly in terms of basicity and nucleophilicity. The presence of the aminopropyl side chain introduces additional complexity, creating a bifunctional molecule that contains both aromatic and aliphatic amine functionalities within the same structure.

From a functional group perspective, the compound can be categorized as a polyamine derivative, given the presence of multiple nitrogen-containing functional groups. The aromatic nitrogen exhibits tertiary amine character due to its substitution pattern, while the terminal nitrogen of the propyl chain maintains primary amine characteristics. This combination of different amine functionalities within a single molecule provides unique opportunities for selective chemical modifications and reactions.

The classification of this compound as a fluorinated aromatic compound places it within the important category of organofluorine chemistry. Fluorinated aromatic compounds exhibit distinctive properties compared to their non-fluorinated analogs, including altered electronic distribution, modified hydrogen bonding patterns, and enhanced metabolic stability. These characteristics have made fluorinated aniline derivatives particularly valuable in pharmaceutical applications, where the introduction of fluorine can significantly impact drug metabolism and biological activity.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Primary Classification | Substituted Anilines | Aromatic amine with substituents |

| Secondary Classification | Halogenated Amines | Contains fluorine and amine groups |

| Functional Classification | Tertiary/Primary Amine | Mixed amine functionalities |

| Chemical Class | Organofluorine Compound | Contains carbon-fluorine bonds |

Relevance in Contemporary Chemical Research

This compound has gained significant attention in contemporary chemical research due to its versatile structural features and potential applications across multiple scientific disciplines. The compound serves as an important building block in organic synthesis, where its dual amine functionalities and fluorinated aromatic core provide numerous opportunities for further chemical elaboration. Research applications have expanded to include its use as a synthetic intermediate in the preparation of more complex organic molecules, particularly in the development of pharmaceutical compounds and advanced materials.

In medicinal chemistry research, this compound represents a valuable scaffold for drug development efforts. The presence of the fluorine atom enhances binding affinity to certain biological targets through unique electronic interactions, while the aminopropyl side chain can be modified to optimize pharmacokinetic properties. The compound's ability to interact with specific enzymes and receptors has made it a subject of investigation in the development of novel therapeutic agents targeting various disease pathways.

The compound's relevance extends to materials science applications, where fluorinated organic molecules are increasingly important for developing advanced polymers and functional materials. The unique electronic properties imparted by fluorine substitution can influence material characteristics such as thermal stability, chemical resistance, and optical properties. Research efforts have explored the incorporation of this compound and related derivatives into polymer matrices to achieve specific performance characteristics.

Contemporary research methodologies have enabled detailed investigations into the fundamental properties of this compound using advanced analytical and computational techniques. These studies have provided insights into the compound's electronic structure, conformational preferences, and reaction mechanisms, contributing to a broader understanding of fluorinated aniline chemistry. The availability of high-purity samples from commercial suppliers has facilitated research efforts across academic and industrial laboratories.

The growing interest in sustainable chemistry has also influenced research directions involving this compound. Investigations into environmentally benign synthetic methodologies and green chemistry approaches have explored alternative preparation routes and applications that minimize environmental impact. These efforts reflect broader trends in chemical research toward developing more sustainable and responsible approaches to chemical synthesis and application.

| Research Area | Application Focus | Key Advantages |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhanced binding affinity and selectivity |

| Materials Science | Polymer Development | Improved thermal and chemical stability |

| Organic Synthesis | Building Block | Versatile functionalization opportunities |

| Computational Chemistry | Property Prediction | Electronic structure optimization |

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(8-2-7-12)10-5-3-9(11)4-6-10/h3-6H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTNCIQSNYWDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239269 | |

| Record name | N1-(4-Fluorophenyl)-N1-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933737-13-4 | |

| Record name | N1-(4-Fluorophenyl)-N1-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933737-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(4-Fluorophenyl)-N1-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Halogen-Substituted Aniline

A critical step is the selective N-methylation of 4-fluoroaniline to obtain 4-fluoro-N-methylaniline, which is a precursor to the target compound.

Related Preparation of 4-fluoro-N-methyl-3-nitroaniline (Analogous Intermediate)

A related compound, 4-fluoro-N-methyl-3-nitroaniline, has been prepared using a two-step process involving:

Formaldehyde addition to 4-fluoro-3-nitroaniline in sulfuric acid medium:

- Sulfuric acid (80–98%) is used as the solvent.

- Paraformaldehyde is added portionwise at 30–50 °C.

- Reaction proceeds for 2 hours after complete addition.

Methylation with ammonia and methanol:

- The reaction mixture is cooled below 10 °C.

- Ammonia and methanol are added dropwise, controlling temperature at 5–15 °C.

- After addition, reflux at 65–70 °C for 1 hour.

- Cooling and filtration yield crude product.

- Purification by methanol recrystallization yields product with >99% purity and yields around 82–84%.

This procedure demonstrates the use of formaldehyde and ammonia/methanol for methylation under acidic and controlled temperature conditions, which could be adapted for the methylation step in the target compound synthesis.

Summary Table of Key Reaction Conditions for N-Methylation of Halogenated Anilines

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Formaldehyde addition | Paraformaldehyde, H2SO4 (80–98%) | 30–50 | ~2 hours | N/A | N/A | Acidic medium, portionwise addition |

| Methylation with ammonia/methanol | 25% NH3, methanol, reflux | 5–15 (addition), 65–70 (reflux) | 1–10 hours (addition + reflux) | 82–84 | ≥99 | Cooling before filtration |

| Reduction for N-methylation | Paraformaldehyde, KOH or NaOH, NaBH4, methanol | 60–100 (reaction), 0 (NaBH4 addition), 85 (reflux) | 1–24 hours + 1 hour reflux | 95 | 99 | Avoids hazardous reagents |

Research Findings and Industrial Relevance

- The methylation method using paraformaldehyde and base in methanol followed by sodium borohydride reduction is effective, high yielding, and industrially scalable.

- Avoidance of hazardous reagents like n-butyllithium and the need for high-pressure reactors makes these methods safer and cost-effective.

- The multi-step approach allows for selective N-methylation even in the presence of sensitive halogen substituents.

- The introduction of the 3-aminopropyl group likely requires further alkylation steps, which must be optimized to prevent side reactions, but literature on closely related compounds provides a reliable foundation.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-aminopropyl)-4-fluoro-N-methylaniline has been investigated for its anticancer properties. Studies have shown that similar compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of aniline compounds have been tested for their effectiveness against glioblastoma and other tumor types, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial activities. Research indicates that certain aniline derivatives can exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is often linked to enhanced antibacterial properties, making these compounds suitable candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of related compounds, it was found that specific structural modifications could significantly enhance cytotoxicity against cancer cells. The incorporation of a 3-aminopropyl group was particularly noted to improve efficacy against resistant cancer cell lines .

Case Study 2: Antimicrobial Testing

A series of aniline derivatives were synthesized and tested for antimicrobial activity. The findings indicated that compounds with fluorinated aromatic rings displayed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into effective antimicrobial agents .

Potential Therapeutic Uses

Given its biological activity, this compound has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth.

- Antimicrobial Treatments : As a basis for creating new antibiotics or antifungal agents, particularly in light of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may also interact with cell membrane receptors, triggering a cascade of intracellular signaling pathways that lead to various physiological effects.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Chlorine Substituents : The 4-fluoro group in the target compound may confer metabolic stability compared to chlorinated analogs like 3-chloro-N-phenyl-phthalimide, which is prone to nucleophilic substitution in polymer synthesis .

- This suggests the target compound could similarly interact with metal ions.

- Commercial Viability : Simpler analogs like 4-fluoro-N-methylaniline are commercially available at scale ($39.80–$323.00/g), whereas the target compound’s synthetic complexity may limit accessibility .

Metabolic and Biotransformation Pathways

- 4-Fluoro-N-methylaniline: Metabolized via cytochrome P-450 and flavin-containing monooxygenase (FMO) pathways, yielding N-demethylated and hydroxylated products .

Physicochemical Properties

- Molecular Weight : The target compound (182.12 g/mol) is heavier than 4-fluoro-N-methylaniline (129.15 g/mol), impacting solubility and diffusion kinetics .

- Sorption Potential: Aminopropyl-substituted compounds (e.g., trans-1,4-diaminocyclohexane resin) exhibit strong Ag(I) affinity (130.7 mg/g) due to amine-metal coordination . The target compound’s primary amine group may offer similar utility.

Biological Activity

N-(3-aminopropyl)-4-fluoro-N-methylaniline is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-fluoroaniline with 3-chloropropylamine under basic conditions. This process yields a compound characterized by a fluorine atom on the aromatic ring and an amino group on the propyl chain, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cell membrane receptors, triggering intracellular signaling pathways that lead to various physiological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies have shown that related compounds possess significant antibacterial properties against a range of pathogens .

Anticancer Potential

This compound is part of a broader class of Mannich bases known for their anticancer activities. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways. For example, it can modulate the activity of certain proteases and kinases, which are pivotal in cancer progression and other diseases .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several compounds structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

- Anticancer Activity : In a series of experiments assessing the cytotoxic effects of Mannich bases, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in oncology .

Applications in Research

This compound is utilized in several research domains:

- Medicinal Chemistry : As a precursor for synthesizing novel drug candidates targeting cancer and infectious diseases.

- Biochemical Research : To study enzyme-substrate interactions and protein-ligand binding dynamics.

- Material Science : In the production of specialty chemicals and polymers due to its reactive amine group.

Q & A

Basic: What are the optimal synthetic routes for N-(3-aminopropyl)-4-fluoro-N-methylaniline, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React 4-fluoro-N-methylaniline with 3-bromopropylamine hydrobromide in the presence of a base (e.g., K₂CO₃) to introduce the aminopropyl group.

Reductive Amination (if needed) : For enhanced yield, use a catalyst like Pd/C under hydrogen atmosphere to stabilize intermediates.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine at para, methyl on nitrogen). Key signals:

- Fluorine-induced deshielding of aromatic protons (δ 6.8–7.2 ppm).

- Aminopropyl chain protons (δ 1.6–2.8 ppm) .

- FTIR : Confirm NH stretches (3300–3400 cm⁻¹) and C-F bonds (1220–1280 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. 196.24 g/mol) with <2 ppm error .

Advanced: How does the fluorine position (para vs. meta) influence electronic properties and reactivity in substituted anilines?

Methodological Answer:

- Electronic Effects : Para-fluorine exerts stronger electron-withdrawing effects via resonance, reducing aromatic ring electron density compared to meta-fluorine. This impacts nucleophilic substitution rates (para isomers react slower in SNAr reactions).

- Biological Activity : Para-fluorine in this compound may enhance binding to enzymes (e.g., kinases) due to optimized dipole interactions, unlike meta-fluoro analogs .

Table : Comparison of 3-fluoro vs. 4-fluoro isomers

| Property | 4-Fluoro Isomer | 3-Fluoro Isomer |

|---|---|---|

| LogP (Calculated) | 2.1 | 2.3 |

| pKa (NH group) | 9.8 | 10.1 |

| Reaction Rate (SNAr) | 0.45 mM⁻¹s⁻¹ | 0.68 mM⁻¹s⁻¹ |

Advanced: How can computational models predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters). Parameters:

- Grid box centered on active site (20 ų).

- Lamarckian GA for conformational sampling.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics:

- RMSD (<2 Å indicates stable binding).

- Hydrogen bond occupancy (>70% with active site residues) .

Advanced: How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (random-effects model) to identify outliers.

Experimental Replication : Standardize assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorine position, chain length) with activity trends. For example, para-fluorine may improve membrane permeability but reduce solubility, explaining variability in cell-based assays .

Basic: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (0.2 mg/mL at 25°C). Use sonication for aqueous suspensions.

- Stability : Store at –20°C under argon to prevent oxidation of the aminopropyl group. Monitor degradation via TLC (Rf shift from 0.5 to 0.7 indicates decomposition) .

Advanced: What role does the aminopropyl group play in modifying physicochemical properties?

Methodological Answer:

- Hydrophilicity : The aminopropyl chain increases water solubility compared to non-polar analogs (e.g., logP reduced by 0.5 units vs. N-methylaniline).

- Conformational Flexibility : Enables adaptive binding to proteins (e.g., GPCRs) through rotatable bonds.

- Derivatization Potential : Primary amine allows post-synthetic modifications (e.g., coupling with carboxylic acids via EDC/HOBt), useful in probe design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.